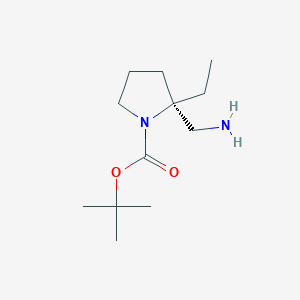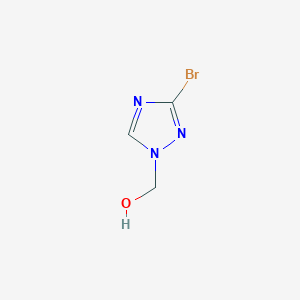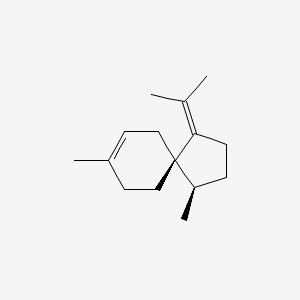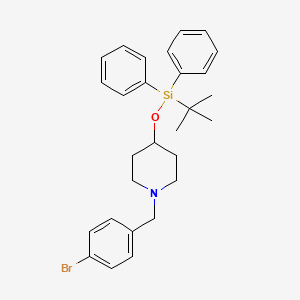![molecular formula C9H8N4O3S B1446203 Acide 2-(1H-tétrazol-1-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylique CAS No. 1807977-40-7](/img/structure/B1446203.png)
Acide 2-(1H-tétrazol-1-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylique
Vue d'ensemble
Description
“2-(1H-tetrazol-1-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid” is a complex organic compound. It contains a tetrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat. They undergo reaction with few active metals and produce new compounds which are explosives to shocks . Specific chemical reactions involving “2-(1H-tetrazol-1-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid” are not available in the retrieved data.
Physical And Chemical Properties Analysis
Tetrazole is a crystalline light yellow powder and odorless. It shows a melting point temperature at 155–157°C. On heating, tetrazoles decompose and emit toxic nitrogen fumes . Specific physical and chemical properties of “2-(1H-tetrazol-1-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid” are not available in the retrieved data.
Applications De Recherche Scientifique
Chimie Médicinale
Les dérivés tétrazoles sont connus pour leur large éventail d'activités biologiques et sont souvent utilisés comme bioisostères des acides carboxyliques en raison de leurs valeurs de pKa similaires . Ils sont plus stables métaboliquement, ce qui les rend adaptés au développement de médicaments. Le composé en question pourrait potentiellement être exploré pour ses propriétés antibactériennes, antifongiques, antitumorales, analgésiques, anti-inflammatoires et antihypertensives .
Agriculture
En agriculture, les dérivés tétrazoles peuvent servir d'hormones de croissance ou de composants dans la synthèse d'agrochimiques . Leur rôle dans l'amélioration de la croissance des plantes ou la protection des cultures contre les ravageurs et les maladies pourrait être un domaine d'application important.
Science des Matériaux
Les propriétés donatrices et attractives d'électrons des tétrazoles en font des candidats intéressants pour des applications en science des matériaux. Ils pourraient être utilisés dans le développement de nouveaux matériaux ayant des propriétés électroniques ou structurelles spécifiques .
Sciences de l'Environnement
Les tétrazoles ont des applications potentielles en sciences de l'environnement, en particulier dans l'élimination ou la neutralisation des polluants. Leur capacité à former des complexes stables avec les métaux peut être utilisée dans le traitement de la contamination par les métaux lourds .
Biochimie
En biochimie, les tétrazoles sont utilisés dans la synthèse de l'ADN et comme activateurs acides dans la synthèse d'oligonucléotides en raison de leur solubilité dans l'eau et l'acétonitrile . Le rôle de ce composé pourrait être étendu à d'autres applications biochimiques où des hétérocycles riches en azote stables sont nécessaires.
Applications Pharmaceutiques
Le cycle tétrazole du composé peut agir comme un biomimétique du groupe fonctionnel acide carboxylique, offrant une alternative plus stable dans les produits pharmaceutiques . Il pourrait être incorporé dans la conception de médicaments pour divers domaines thérapeutiques, en tirant parti de sa stabilité et de son activité biologique.
Safety and Hazards
Tetrazoles are known to burst vigorously on exposure to shock, fire, and heat on friction. They easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . Specific safety and hazard information for “2-(1H-tetrazol-1-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid” is not available in the retrieved data.
Mécanisme D'action
Target of Action
Tetrazoles, in general, are known to interact with a variety of biological targets due to their electron-donating and electron-withdrawing properties . They are often used as nonclassical bioisosteres of carboxylic acids, which allows them to interact with a wide range of receptors .
Mode of Action
Tetrazoles are known to stabilize the electrostatic repulsion of negatively charged ions by delocalizing electrons, which is advantageous for receptor-ligand interactions . This property allows them to interact with their targets and induce changes.
Biochemical Pathways
Tetrazoles have been shown to exhibit a broad range of biological effects, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . These effects suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
Tetrazoles are known to be more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This property could enhance the bioavailability of the compound. Additionally, tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids, suggesting that they may have favorable ADME properties .
Result of Action
Given the wide range of biological activities associated with tetrazoles, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
Action Environment
The lipid solubility of tetrazoles suggests that the compound’s action may be influenced by the lipid composition of the environment .
Propriétés
IUPAC Name |
2-(tetrazol-1-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3S/c14-9(15)7-5-1-2-16-3-6(5)17-8(7)13-4-10-11-12-13/h4H,1-3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDNRTWCCFDKNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C(=C(S2)N3C=NN=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![8-(4-Bromo-2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1446143.png)